![molecular formula C14H23NO6 B1290096 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid CAS No. 886362-27-2](/img/structure/B1290096.png)
8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid is a synthetic organic compound with the molecular formula C14H23NO6 and a molecular weight of 301.34 g/mol . This compound is characterized by its spirocyclic structure, which includes a dioxaspirodecane ring system and a Boc-protected amino group. It is primarily used in research settings, particularly in the fields of proteomics and organic synthesis .
Preparation Methods
The synthesis of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a diol and a suitable electrophile.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced through a nucleophilic substitution reaction, where a Boc-protected amine reacts with an appropriate leaving group on the spirocyclic core.
Chemical Reactions Analysis
8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times .
Scientific Research Applications
8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid has several scientific research applications:
Proteomics: It is used as a reagent in proteomics research to study protein structures and functions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceutical compounds and study their biological activities.
Material Science: It is employed in the development of new materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid depends on its specific application. In proteomics, it may interact with proteins through covalent bonding or non-covalent interactions, allowing researchers to study protein structures and functions. In organic synthesis, it acts as a building block for the construction of more complex molecules .
Comparison with Similar Compounds
Similar compounds to 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid include other spirocyclic compounds with Boc-protected amino groups. These compounds share similar structural features but may differ in their specific ring systems or functional groups. Examples include:
8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-7-carboxylic Acid: Similar structure but with a carboxylic acid group at a different position.
8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-6-carboxylic Acid: Another similar compound with a different carboxylic acid position.
The uniqueness of this compound lies in its specific ring system and functional group arrangement, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6/c1-12(2,3)21-11(18)15-13(10(16)17)4-6-14(7-5-13)19-8-9-20-14/h4-9H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEUODXDPTZPSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2(CC1)OCCO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624570 |
Source


|
| Record name | 8-[(tert-Butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-27-2 |
Source


|
| Record name | 8-[(tert-Butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)
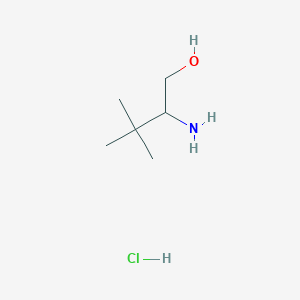
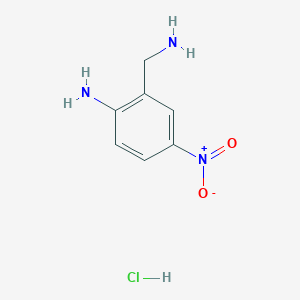
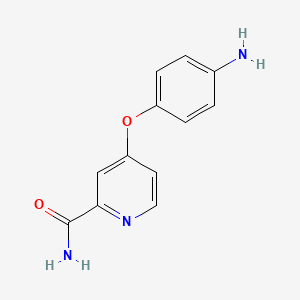
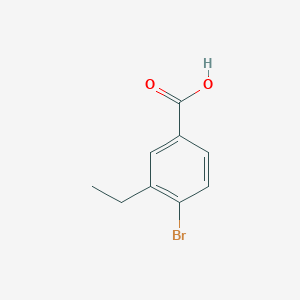

![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)
![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)



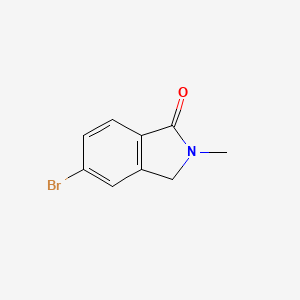

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)
